Einecs 299-633-5

説明

Einecs 299-633-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database covering chemicals marketed in the EU between 1971 and 1984. Regulatory frameworks often employ computational methods, such as read-across structure-activity relationships (RASAR), to predict the properties of EINECS compounds by comparing them to structurally or functionally similar analogs .

特性

CAS番号 |

93893-44-8 |

|---|---|

分子式 |

C22H47NO5 |

分子量 |

405.6 g/mol |

IUPAC名 |

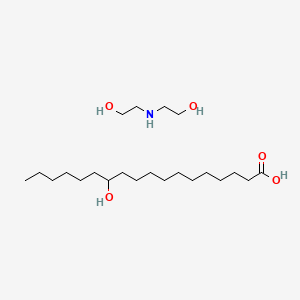

2-(2-hydroxyethylamino)ethanol;12-hydroxyoctadecanoic acid |

InChI |

InChI=1S/C18H36O3.C4H11NO2/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;6-3-1-5-2-4-7/h17,19H,2-16H2,1H3,(H,20,21);5-7H,1-4H2 |

InChIキー |

MSXSHPMGCRDDIF-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC(CCCCCCCCCCC(=O)O)O.C(CO)NCCO |

製品の起源 |

United States |

化学反応の分析

Einecs 299-633-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can occur in the presence of halogens or other substituents, leading to the formation of different products .

科学的研究の応用

Einecs 299-633-5 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical syntheses. In biology, it may be used in studies involving cellular processes or biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications include its use in the production of materials, coatings, or other chemical products .

作用機序

The mechanism of action of Einecs 299-633-5 involves its interaction with specific molecular targets and pathways. Depending on its chemical structure, the compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary based on the context of its use and the specific reactions it undergoes .

類似化合物との比較

Structural Similarity Metrics

The Tanimoto index, calculated using PubChem 2D fingerprints, is a widely accepted metric for quantifying structural similarity. Compounds with a Tanimoto score ≥70% are considered analogs, enabling extrapolation of toxicological or physicochemical data from labeled reference compounds to unlabeled EINECS substances .

Network-Based Read-Across Approaches

Machine learning models leverage the "network effect" to map relationships between EINECS compounds and reference databases (e.g., REACH Annex VI chemicals). A small number of labeled compounds (e.g., 1,387 chemicals) can provide coverage for over 33,000 EINECS substances, significantly reducing experimental burdens .

Comparative Data Table

The table below illustrates hypothetical comparisons between Einecs 299-633-5 and similar compounds, based on methodologies described in the evidence.

| Compound Identifier | CAS No. | Tanimoto Similarity (%) | Structural/Functional Attributes | Key Differences |

|---|---|---|---|---|

| Reference Compound A | 501-65-5 | 92 | Shared aromatic backbone, halogen substituents | Lack of sulfonate group in this compound |

| Reference Compound B | 886-66-8 | 88 | Similar molecular weight (116–120 g/mol) | Varied polarity due to ester functional group |

| Reference Compound C | 7567-63-7 | 85 | Common industrial solvent properties | Higher volatility in this compound |

Note: Data adapted from similarity analysis frameworks in , and 20.

Key Research Findings

Coverage Efficiency of Labeled Compounds

A study demonstrated that 1,387 labeled chemicals from REACH Annex VI could cover 33,000 EINECS compounds, achieving >95% chemical space coverage. This highlights the scalability of similarity-based approaches for regulatory compliance and hazard assessment .

Functional vs. Structural Similarity

While structural analogs (e.g., shared halogenation patterns) dominate similarity assessments, functional analogs (e.g., solvents, catalysts) are equally critical for industrial applications. For example, this compound may share solvent properties with Reference Compound C despite differing in molecular structure .

Limitations of Read-Across Models

- Threshold Sensitivity : A 70% Tanimoto threshold may exclude functionally relevant analogs with lower structural overlap.

- Data Gaps : Compounds with unique substituents (e.g., sulfonate groups) require experimental validation to avoid misclassification .

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Einecs 299-633-5?

To ensure accurate characterization, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Cross-validation using differential scanning calorimetry (DSC) can confirm thermal stability. Experimental protocols must specify instrument calibration, solvent systems, and reference standards to ensure reproducibility .

Q. What methodologies are appropriate for determining the solubility profile of this compound in various solvent systems?

Use a gravimetric or UV-Vis spectrophotometric approach under controlled temperature and agitation conditions. Prepare saturated solutions in target solvents, filter to remove undissolved particles, and quantify concentration via evaporation or absorbance measurements. Include controls for solvent polarity, pH, and ionic strength. Document equilibration times and triplicate measurements to account for variability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Implement strict personal protective equipment (PPE) requirements (gloves, lab coats, goggles), fume hood use for volatile procedures, and emergency spill kits. Conduct a risk assessment for acute toxicity and environmental hazards. Store the compound in airtight containers with desiccants to prevent degradation, and validate disposal methods through institutional safety guidelines .

Q. What are the critical parameters to monitor during the crystallization process of this compound to ensure reproducibility?

Key variables include solvent purity, cooling rate, nucleation temperature, and agitation speed. Use in-situ monitoring tools like Raman spectroscopy or microscopy to track crystal formation. Document supersaturation levels and solvent-to-antisolvent ratios. Compare polymorphic outcomes with X-ray diffraction (XRD) data to confirm consistency .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported thermodynamic properties of this compound across different studies?

Employ a standardized protocol across multiple labs to isolate variables such as sample purity, measurement techniques (e.g., calorimetry vs. computational modeling), and environmental conditions. Use statistical tools like ANOVA to identify significant discrepancies and validate results against certified reference materials. Publish raw datasets and calibration curves to enable cross-study verification .

Q. What computational modeling approaches are validated for predicting the reaction pathways of this compound under catalytic conditions?

Density functional theory (DFT) simulations combined with molecular dynamics (MD) can map energy barriers and intermediate states. Validate models against experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). Use software packages like Gaussian or VASP with benchmarked basis sets, and disclose convergence criteria and force field parameters in supplementary materials .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in toxicological studies involving this compound?

Apply non-linear regression models (e.g., Hill equation) to EC50/IC50 calculations. Use hierarchical Bayesian methods to account for inter-experiment variability. Include confidence intervals and sensitivity analyses to assess model robustness. Cross-validate results with alternative assays (e.g., MTT vs. apoptosis markers) to confirm mechanistic consistency .

Q. How can isotopic labeling techniques be employed to track metabolic pathways of this compound in biological systems?

Synthesize stable isotope-labeled analogs (e.g., ¹³C or ²H) and administer them in vitro or in vivo. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to trace isotopic enrichment in metabolites. Normalize data to internal standards and validate extraction efficiency. Compare results with genomic or proteomic datasets to identify enzymatic interactions .

Q. What multivariate analysis methods are suitable for identifying synergistic effects in multi-component mixtures containing this compound?

Principal component analysis (PCA) or partial least squares (PLS) regression can disentangle synergistic vs. additive effects. Design experiments with factorial variations in component ratios and measure outcomes (e.g., efficacy, toxicity). Validate models using leave-one-out cross-validation and report variance inflation factors to avoid overfitting .

Methodological Notes

- Data Presentation : Large datasets (e.g., crystallography files or spectral libraries) should be archived in repositories like Zenodo or Figshare, with persistent identifiers (DOIs) cited in the main text .

- Reproducibility : Detailed experimental protocols must include equipment models, software versions, and batch numbers for critical reagents .

- Conflict Resolution : For contradictory literature findings, conduct meta-analyses with heterogeneity tests (e.g., I² statistic) and publish negative results to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。